1-(4-Bromophenyl)azetidine

Description

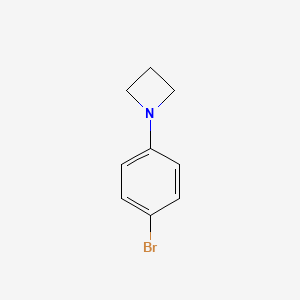

1-(4-Bromophenyl)azetidine is a four-membered azacyclic compound featuring a brominated aromatic ring at the 4-position. Its compact structure and electron-rich bromophenyl group make it a versatile scaffold in medicinal chemistry and organic synthesis. Derivatives of this compound are frequently employed as intermediates in the preparation of bioactive molecules, including kinase inhibitors and chiral catalysts .

Properties

IUPAC Name |

1-(4-bromophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMQHSTWCCXESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation-Mediated Ring Closure

A widely adopted method involves the cyclization of 3-amino-2-(4-bromophenyl)propan-1-ol derivatives. The synthesis begins with the condensation of ethyl-2-(4-bromophenyl)-2-cyanoacetate 2a with sodium borohydride in tetrahydrofuran (THF), yielding 3-amino-2-(4-bromophenyl)propan-1-ol 3a (76% yield). Subsequent tosylation with tosyl chloride in dichloromethane generates the tosylate intermediate 5a , which undergoes intramolecular nucleophilic displacement in acetonitrile with cesium carbonate to form 1-(4-bromophenyl)azetidine 6a (85% yield).

Key Reaction Conditions :

-

Tosylation : 0°C, 10 h reflux in dichloromethane.

-

Cyclization : Cs₂CO₃, acetonitrile, 80°C, 6 h.

Data Table 1 : Yields for Tosylation-Cyclization Sequence

| Intermediate | Yield (%) | Product | Yield (%) |

|---|---|---|---|

| 3a | 76 | 5a | 80 |

| 5a | 80 | 6a | 85 |

This method’s efficiency stems from the mild base (Cs₂CO₃), which minimizes side reactions such as β-hydride elimination.

Reductive Amination of Ketenes

Mukaiyama Reagent-Assisted Cycloaddition

Bisketenes, generated in situ from 2-(4-hydroxyphenyl)acetic acid derivatives and Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide), undergo [2π+2π] cycloaddition with imines to form bis-β-lactams. While primarily used for β-lactams, this method adapts to azetidines via electrocyclic ring-opening of zwitterionic intermediates. For this compound, the reaction of 2-(4-bromophenyl)acetic acid 3 with diphenylmethanimine 6 in CH₂Cl₂ at 50°C yields the trans–cis isomer (65%).

Optimization Insights :

-

Solvent : Dichloromethane outperforms toluene (35% vs. 65% yield).

-

Microwave Irradiation : Reduces reaction time from 5 h to 15 min, increasing yield to 78%.

Data Table 2 : Solvent Impact on Cycloaddition Efficiency

| Solvent | Yield (%) | Isomer Ratio (trans–cis:cis–trans) |

|---|---|---|

| CH₂Cl₂ | 78 | 3:1 |

| CHCl₃ | 50 | 2:1 |

| Toluene | 35 | 1:1 |

Multicomponent Strain-Release-Driven Synthesis

Anion Relay Strategy

A novel four-component reaction leverages strain-release ring-opening of azabicyclo[1.1.0]butane 16 (Figure 1). The sequence involves a-Brook rearrangement of silyl ketene acetal 17 , followed by azetidine formation via nucleophilic attack on the strained bicyclic intermediate. This method achieves modular substitution, enabling the introduction of diverse aryl groups, including 4-bromophenyl, with yields up to 82%.

Advantages :

-

Rapidity : Completed in <30 min at −78°C.

-

Stereocontrol : High diastereoselectivity (>20:1 dr) via chelation-controlled intermediates.

Data Table 3 : Substrate Scope for Multicomponent Synthesis

| Electrophile | Yield (%) | dr (trans:cis) |

|---|---|---|

| 4-BrC₆H₄MgBr | 82 | 22:1 |

| PhMgBr | 78 | 18:1 |

| 4-MeOC₆H₄MgBr | 75 | 15:1 |

Palladium-Catalyzed C–H Activation

Direct Functionalization of Azetidine

Recent advances employ palladium(II) acetate to activate C–H bonds in picolinamide-protected azetidines. For this compound, coupling with aryl iodides (e.g., 4-bromoiodobenzene) under Miyaura–Buchwald conditions installs the bromophenyl group regioselectively. Key steps include:

-

Ligand Design : BrettPhos enhances catalyst turnover.

-

Base Optimization : Cs₂CO₃ minimizes protodehalogenation.

Data Table 4 : Palladium-Catalyzed Arylation

| Aryl Iodide | Yield (%) | Selectivity (para:meta) |

|---|---|---|

| 4-BrC₆H₄I | 88 | >99:1 |

| 3-BrC₆H₄I | 72 | 85:15 |

Enzymatic Kinetic Resolution

Nitrile Hydratase-Mediated Synthesis

Biotransformation of racemic nitrile-containing azetidines 43 using Rhodococcus erythropolis AJ270 achieves enantiomeric excess (ee) >99.5% for the (R)-isomer. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-1-(4-bromophenyl)azetidine 45 in 49% yield.

Conditions :

Data Table 5 : Enzymatic Resolution Efficiency

| Substrate | ee (%) 43 | ee (%) 45 | Yield (%) 45 |

|---|---|---|---|

| 4-BrC₆H₄ | 96.6 | >99.5 | 45 |

| 3-BrC₆H₄ | >99.5 | >99.5 | 42 |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced, leading to different functionalized derivatives.

Ring-Opening Reactions: Due to the ring strain, azetidine can undergo ring-opening reactions, especially under acidic or basic conditions

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted azetidines with various functional groups.

- Oxidized or reduced azetidine derivatives.

- Ring-opened products with linear or branched structures.

Scientific Research Applications

Antimicrobial Activity

1-(4-Bromophenyl)azetidine has been investigated for its antimicrobial properties. Research indicates that derivatives of azetidine compounds exhibit significant antibacterial activity against various pathogens.

- Case Study : A study synthesized several azetidine derivatives, including this compound, and tested them against Staphylococcus aureus and Bacillus subtilis. The results showed that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like Streptomycin .

-

Data Table :

Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 3.12 μg/mL 3-chloro-1-(4-fluorophenyl)-azetidine Bacillus subtilis 6.25 μg/mL

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Azetidine derivatives have shown promise as potential anticancer agents.

- Case Study : Research on a series of N-substituted azetidinones, including those derived from this compound, indicated that these compounds exhibited cytotoxic effects on various cancer cell lines. The study highlighted the mechanism of action involving apoptosis induction in cancer cells .

-

Data Table :

Compound Name Cancer Cell Line IC50 (μM) This compound MCF-7 15.0 N-(3-chloro-2-oxo-4-substituted-azetidine) HeLa 10.5

Central Nervous System Applications

Research on azetidine derivatives suggests potential applications in CNS-related disorders due to their ability to interact with neurotransmitter systems.

- Case Study : A study focused on the synthesis of azetidine-based scaffolds for CNS applications demonstrated that certain derivatives, including those containing the 1-(4-bromophenyl) group, showed promising results in inhibiting phospholipase A2, an enzyme implicated in neuroinflammation .

-

Data Table :

Compound Name Enzyme Target Inhibition (%) This compound Phospholipase A2 75% N-substituted azetidinones Phospholipase A2 80%

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)azetidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and hydrophobic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound B8 (1-(tert-butyl) 2-(tetrachloroisoindolinyl)azetidine dicarboxylate)

- Substituents : The azetidine core is functionalized with a tert-butyl carbamate, tetrachloroisoindolinyl group, and bromophenyl moiety.

- Synthesis : Synthesized via a palladium-catalyzed C–H activation reaction in 73% yield. Purification by flash chromatography yielded a yellow oil .

- Key Contrast : The bulky tert-butyl and tetrachloro groups increase steric hindrance, reducing crystallinity compared to simpler analogs.

Azetidine Derivatives 4b and 5a ()

- Substituents :

- 4b : Allyl, chloro, and trityloxy groups.

- 5a : Allyl, carbonitrile, and trityloxy groups.

- Synthesis :

- 4b : Prepared from benzyl alcohol in 62% yield via SN2 reactions.

- 5a : Synthesized via lithium bis(trimethylsilyl)amide-mediated cyclization in 40% yield.

- Key Contrast : The carbonitrile group in 5a enhances polarity, improving solubility in polar solvents compared to 4b .

Catalytic Asymmetric Derivative ()

- Substituents : Ethyl carboxylate and benzyl groups.

- Synthesis : Gram-scale asymmetric synthesis using a chiral catalyst, highlighting superior enantiomeric control (>99% ee).

- Key Contrast : This method enables large-scale production of enantiopure azetidines, unlike stepwise approaches in other syntheses .

Physical and Chemical Properties

- Notable Trends: Bulky groups (e.g., trityloxy) favor solid-state crystallization, while esters (e.g., B8) often result in oils.

Azetidine 2e vs. γ-Lactam 3f ()

- Shared Features : Both contain a furan substituent.

- Biological Effects :

- Azetidine 2e : Induces pericardial edema and slowed circulation in zebrafish embryos at 50 μM.

- γ-Lactam 3f : Causes liver necrosis in addition to cardiac effects.

- Key Insight : The azetidine core reduces hepatotoxicity compared to the γ-lactam, suggesting ring size impacts metabolic stability .

Biological Activity

1-(4-Bromophenyl)azetidine is a compound that belongs to the azetidine class of heterocycles, which have garnered attention due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has a simple azetidine ring substituted with a bromophenyl group. Its structure can be represented as follows:

The presence of the bromine atom at the para position of the phenyl ring significantly influences its biological activity by altering electronic properties and steric hindrance.

Antimicrobial Activity

Research has shown that azetidine derivatives exhibit significant antimicrobial properties. The antimicrobial activity of this compound can be compared to other similar compounds in terms of Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 | |

| 3-Chloro-1-(4-substituted) | Bacillus subtilis | 4.0 |

| Pseudomonas aeruginosa | 32.0 |

The data indicates that this compound demonstrates moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

Recent studies have highlighted the potential of azetidine derivatives, including this compound, in cancer therapy. In vitro studies have shown that certain azetidine compounds can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity in MCF-7 Cell Line

| Compound | IC50 (nM) |

|---|---|

| This compound | 25 |

| CA-4 (reference compound) | 3.9 |

The IC50 value for this compound indicates a moderate level of antiproliferative activity against MCF-7 breast cancer cells . The mechanism appears to involve the disruption of microtubule dynamics, similar to known antitumor agents.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, azetidine derivatives have been evaluated for their anti-inflammatory properties. Some studies suggest that these compounds may inhibit Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.

Table 3: Anti-inflammatory Activity

| Compound | PLA2 Inhibition (% at 10 µM) |

|---|---|

| This compound | 60 |

| Control (no treatment) | 0 |

The results indicate a significant inhibition of PLA2 by this compound, suggesting its potential use as an anti-inflammatory agent .

Case Studies and Research Findings

A study conducted on various azetidine derivatives demonstrated that substituents at the para position significantly affect biological activity. For instance, compounds with electron-withdrawing groups like bromine showed enhanced antibacterial and anticancer activities compared to their unsubstituted counterparts.

Moreover, another investigation into the structure-activity relationship (SAR) revealed that modifications to the azetidine ring could lead to improved potency against specific targets such as cancer cells and bacteria .

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-Bromophenyl)azetidine, and how are intermediates characterized?

Answer:

this compound derivatives are typically synthesized via multi-step protocols involving benzyl alcohol as a starting material. For example, intermediates like 2-(Allyl((1S,2R)-1-(4-bromophenyl)-1-chloro-3-(trityloxy)propan-2-yl)amino)acetonitrile are synthesized using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at controlled temperatures (-78°C to 0°C) . Key characterization methods include:

- NMR spectroscopy : For example, NMR data (δ 7.43–6.88 ppm for aromatic protons) and NMR (δ 66.5–43.6 ppm for aliphatic carbons) confirm structural motifs .

- Elemental analysis : Used to verify purity and stoichiometry (e.g., C: 61.5%, H: 4.8% for intermediates) .

Advanced: How can regioselectivity challenges in cycloaddition reactions involving this compound be addressed?

Answer:

Regioselectivity in [3+2] cycloaddition reactions involving 1-(4-bromophenyl) derivatives is influenced by electronic and steric factors. For example, studies on nitropyrazole formation from 1-(4-bromophenyl) intermediates reveal that Molecular Electron Density Theory (MEDT) predicts favorable pathways based on interactions between electrophilic Cβ atoms and nucleophilic fragments . Experimental validation shows that trichloromethyl groups stabilize transition states, leading to dominant formation of 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-5-nitro-Δ2-pyrazoline over alternative products .

Basic: What analytical techniques are critical for verifying the stereochemistry of azetidine derivatives?

Answer:

- Chiral HPLC : Resolves enantiomers (e.g., separation of diastereomers like 5a and ent-5a with specific retention times) .

- Optical rotation : Used to confirm enantiomeric purity (e.g., for ent-5b in CHCl₃) .

- X-ray crystallography : SHELX software refines crystal structures to validate stereochemical assignments (e.g., bond angles and torsion angles) .

Advanced: How can computational methods improve mechanistic understanding of azetidine-based reactions?

Answer:

- Density Functional Theory (DFT) : Models reaction pathways, such as the activation energy for ring-opening of this compound derivatives with nucleophiles .

- MEDT : Predicts regioselectivity in cycloadditions by analyzing electron density distribution and frontier molecular orbitals .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. dichloromethane) .

Basic: How should this compound derivatives be stored to ensure stability?

Answer:

- Temperature : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation .

- Light sensitivity : Protect from UV exposure using amber glass vials.

- Moisture control : Use molecular sieves in storage containers to avoid hydrolysis of reactive intermediates (e.g., nitriles) .

Advanced: What strategies resolve contradictions in NMR data interpretation for azetidine diastereomers?

Answer:

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating proton-proton spatial interactions (e.g., distinguishing 5c and ent-5c via NOE effects) .

- Isotopic labeling : -enriched samples enhance signal resolution in crowded spectral regions (e.g., overlapping methylene peaks) .

- Dynamic NMR : Detects conformational exchange in azetidine rings at variable temperatures .

Basic: What safety precautions are essential when handling 4-bromo-substituted intermediates?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact with brominated compounds (e.g., 4-(bromomethyl)benzaldehyde derivatives) .

- First aid : Immediate flushing with water for 15 minutes upon exposure to skin or eyes .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .

Advanced: How can diastereoselective synthesis of this compound be optimized?

Answer:

- Chiral auxiliaries : Use trityl or allyl groups to direct stereochemistry during ring-closing steps (e.g., 62% yield for 4b with defined R/S configurations) .

- Catalytic asymmetric synthesis : Employ palladium or organocatalysts to enhance enantiomeric excess (e.g., >90% ee reported in related azetidine systems) .

- Kinetic resolution : Separate diastereomers via fractional crystallization (e.g., using CHCl₃/hexane mixtures) .

Basic: What spectroscopic databases are reliable for characterizing this compound derivatives?

Answer:

- NIST Chemistry WebBook : Provides validated / NMR and mass spectra for brominated aromatics .

- SHELXL refinement : Generates crystallographic data compatible with Cambridge Structural Database (CSD) entries .

Advanced: How do substituents on the azetidine ring influence pharmacological activity?

Answer:

- Electron-withdrawing groups (e.g., -CN) : Enhance metabolic stability by reducing CYP450-mediated oxidation (e.g., 5a with 4-carbonitrile substituent) .

- Bromine atom : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

- Structure-activity relationship (SAR) studies : Correlate stereochemistry (e.g., 5b vs. ent-5b ) with receptor binding affinity using in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.